4-ethoxy-N-(propan-2-yl)aniline
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Overview
Description
4-ethoxy-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and the hydrogen atom on the para position of the benzene ring is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-ethoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-ethoxy-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biological pathways. The ethoxy and isopropyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-ethoxyaniline: Lacks the isopropyl group, making it less sterically hindered.
N-isopropylaniline: Lacks the ethoxy group, affecting its electronic properties.
4-methoxy-N-(propan-2-yl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-ethoxy-N-(propan-2-yl)aniline is unique due to the presence of both ethoxy and isopropyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-ethoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-7-5-10(6-8-11)12-9(2)3/h5-9,12H,4H2,1-3H3 |
InChI Key |
ROUZHMHAKAUBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C)C |
Origin of Product |
United States |
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